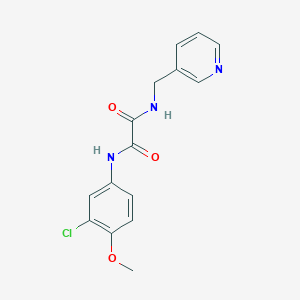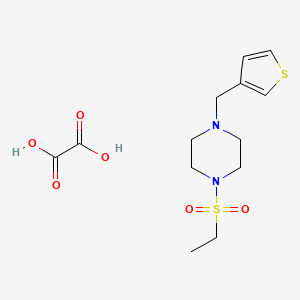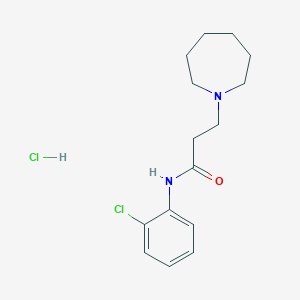
3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride
描述
3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride, also known as AZP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. AZP is a member of the amide class of compounds and has been shown to exhibit promising results in various research studies.
作用机制
The exact mechanism of action of 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is not fully understood. However, it is believed to act as a modulator of the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to enhance the activity of GABA receptors, leading to an overall inhibitory effect on the nervous system.
Biochemical and Physiological Effects
3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of inflammation. Additionally, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
实验室实验的优点和局限性
One of the advantages of 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is its reproducibility in the laboratory. The synthesis method has been optimized for high yield and purity, making it a reliable compound for research studies. Additionally, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to exhibit a wide range of pharmacological effects, making it a versatile compound for use in various research applications.
However, one limitation of 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety profile in humans. Additionally, the exact mechanism of action of 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several potential future directions for research on 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride. One area of interest is its potential role in the treatment of neuropathic pain. 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to exhibit analgesic effects in animal models, and further research is needed to determine its efficacy in humans. Additionally, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride may have a potential role in the treatment of epilepsy, as it has been shown to exhibit anticonvulsant effects in animal models.
Another potential future direction for research on 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is its potential use as a modulator of the immune system. 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to reduce the release of pro-inflammatory cytokines, suggesting that it may have a potential role in the treatment of autoimmune diseases.
Conclusion
In conclusion, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride, or 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. While further research is needed to determine its safety profile and exact mechanism of action, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has the potential to be a versatile compound for use in various research applications.
科学研究应用
3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been the subject of several research studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. Additionally, 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been shown to have a potential role in the treatment of neuropathic pain and epilepsy.
属性
IUPAC Name |
3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O.ClH/c16-13-7-3-4-8-14(13)17-15(19)9-12-18-10-5-1-2-6-11-18;/h3-4,7-8H,1-2,5-6,9-12H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQORLAHCIRZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



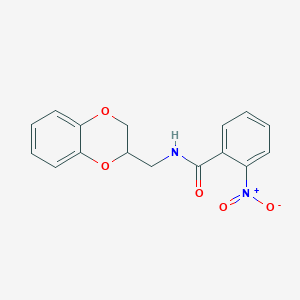
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939718.png)
![4-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939727.png)
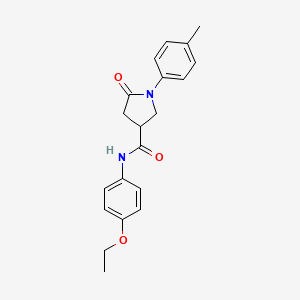

![4-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3939740.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B3939745.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-(5-tert-butyl-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3939749.png)

![N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide](/img/structure/B3939767.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939768.png)
